LE 300

Übersicht

Beschreibung

LE 300 is a potent and selective dopamine D1-like receptor antagonist. It has been shown to have high affinity for dopamine D1 and D5 receptors, as well as moderate affinity for the serotonin 5-HT2A receptor . This compound is primarily used in scientific research to study the effects of dopamine and serotonin receptor antagonism.

Wissenschaftliche Forschungsanwendungen

LE 300 wird aufgrund seiner selektiven Antagonisierung von Dopamin-D1-ähnlichen Rezeptoren und Serotonin-5-HT2A-Rezeptoren in der wissenschaftlichen Forschung häufig eingesetzt. Einige wichtige Anwendungen umfassen:

Neurowissenschaften: Studium der Rolle von Dopamin- und Serotonin-Rezeptoren bei verschiedenen neurologischen Prozessen und Erkrankungen.

Pharmakologie: Untersuchung der pharmakologischen Wirkungen von Rezeptorantagonismus und potenzieller therapeutischer Anwendungen.

Arzneimittelentwicklung: Als Leitverbindung für die Entwicklung neuer Medikamente, die auf Dopamin- und Serotonin-Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an Dopamin-D1- und D5-Rezeptoren sowie an Serotonin-5-HT2A-Rezeptoren, wodurch die Wirkung endogener Neurotransmitter blockiert wird. Dieser Antagonismus führt zu einer veränderten neuronalen Signalübertragung und kann verschiedene physiologische und verhaltensbezogene Reaktionen modulieren . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung von Dopamin- und Serotonin-Rezeptor-vermittelten Signalkaskaden .

Wirkmechanismus

Target of Action

LE 300, also known as 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine, is a potent and selective antagonist of dopamine D1-like receptors and the serotonin 5-HT2A receptor . The primary targets of this compound are the human dopamine D1 and D5 receptors , and the rat 5-HT2A receptor .

Mode of Action

This compound acts by binding to the dopamine D1 and D5 receptors, and the 5-HT2A receptor, thereby inhibiting their function . The Ki values of this compound are 1.9 nM and 7.5 nM in CHO cell membranes expressing human dopamine D1 and D5 receptors, respectively . In a rat tail artery experiment, the pA2 value of this compound at the 5-HT2A receptor was 8.32 .

Biochemische Analyse

Biochemical Properties

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine plays a crucial role in biochemical reactions as a dopamine receptor antagonist. It interacts primarily with the D1 and D2L dopamine receptors. In radioligand competition experiments, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine demonstrated a high affinity for the D1 receptor with a dissociation constant (K_i) of 1.9 nM, compared to 44.7 nM for the D2L receptor . This selectivity is significant as it allows for targeted modulation of dopamine signaling pathways. The compound also affects intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) production and calcium ion (Ca2+) levels .

Cellular Effects

The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine on cellular processes are profound. It influences cell function by modulating dopamine receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In functional assays, the compound was shown to inhibit cAMP production and alter intracellular calcium levels, indicating its role in regulating neurotransmitter release and synaptic plasticity . These effects are critical for understanding the compound’s potential therapeutic applications in neurological disorders.

Molecular Mechanism

At the molecular level, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine exerts its effects through direct binding to dopamine receptors. It acts as an antagonist, blocking the receptor’s ability to interact with dopamine and other agonists. This inhibition leads to a decrease in downstream signaling events, such as cAMP production and calcium ion flux . The compound’s structural elements, which mimic both dopamine and serotonin, enable it to effectively compete with endogenous ligands for receptor binding sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can diminish with prolonged exposure due to potential degradation or metabolic processes. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in receptor expression and signaling pathways, highlighting the importance of considering temporal dynamics in experimental designs .

Dosage Effects in Animal Models

The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine vary with dosage in animal models. At low doses, the compound effectively antagonizes dopamine receptors without significant adverse effects. At higher doses, it can induce toxic effects, including alterations in motor function and behavior . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic processing can influence the compound’s bioavailability and activity, making it essential to understand these pathways for effective therapeutic application.

Transport and Distribution

Within cells and tissues, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as dopamine-rich regions in the brain . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which affect its accumulation and efficacy.

Subcellular Localization

The subcellular localization of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with dopamine receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its pharmacological effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LE 300 beinhaltet die Bildung einer Benz[d]indolo[2,3-g]azecin-Struktur. Zu den wichtigsten Schritten gehören die Cyclisierung eines geeigneten Vorläufers zur Bildung des Indolringsystems, gefolgt von einer weiteren Funktionalisierung zur Einführung der Azecin-Gruppierung . Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, folgt die Synthese in der Regel ähnlichen Wegen wie die in Laborumgebungen verwendeten, wobei die Verfahren für größere Mengen angepasst werden. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und anderen industriellen Anlagen beinhalten, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

LE 300 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem this compound-Molekül zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von this compound häufig.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten elektronischen Eigenschaften führen, während Substitutionsreaktionen neue funktionelle Gruppen in das this compound-Molekül einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SCH 23390: Ein weiterer selektiver Dopamin-D1-Rezeptorantagonist mit ähnlichen pharmakologischen Eigenschaften.

Haloperidol: Ein Dopamin-Rezeptorantagonist, der als Antipsychotikum verwendet wird.

Clozapin: Ein atypisches Antipsychotikum, das auch auf Dopamin- und Serotonin-Rezeptoren wirkt.

Einzigartigkeit von LE 300

This compound ist einzigartig in seiner hohen Selektivität und Potenz für Dopamin-D1-ähnliche Rezeptoren und Serotonin-5-HT2A-Rezeptoren. Dies macht es zu einem wertvollen Werkzeug für Forschungsanwendungen, insbesondere in Studien, die eine präzise Modulation dieser Rezeptorsysteme erfordern .

Eigenschaften

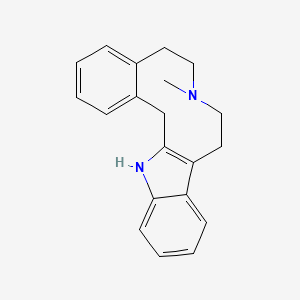

IUPAC Name |

11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGIGCYIAMFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402244 | |

| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274694-98-3 | |

| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.